![molecular formula C15H8Cl3NO B1520774 2-(2,4,5-trichlorophenyl)-1H-indole-3-carbaldehyde CAS No. 1098340-33-0](/img/structure/B1520774.png)
2-(2,4,5-trichlorophenyl)-1H-indole-3-carbaldehyde
Overview
Description
2-(2,4,5-trichlorophenyl)-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C15H8Cl3NO and its molecular weight is 324.6 g/mol. The purity is usually 95%.
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Biological Activity
2-(2,4,5-trichlorophenyl)-1H-indole-3-carbaldehyde is a synthetic compound belonging to the indole family. It is characterized by its unique molecular structure, which includes a trichlorophenyl group attached to an indole core with an aldehyde functional group. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis
The synthesis of this compound typically employs the Vilsmeier-Haack formylation method. This involves the reaction of indole derivatives with chlorinated phenyl groups under specific conditions that facilitate the formation of the desired aldehyde structure. The following table summarizes the key steps in its synthesis:
Step | Reaction | Conditions |
---|---|---|
1 | Indole + Chlorinated phenyl compound | DMF and POCl₃ |
2 | Heating and stirring | 70 °C for several hours |
3 | Purification | Column chromatography |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition zones in disc diffusion assays, suggesting its potential as an antibacterial agent.
Case Study:
In a study evaluating the antimicrobial efficacy of indole derivatives, this compound showed inhibition zones ranging from 15 mm to 25 mm against S. aureus and B. cereus, indicating robust antibacterial properties .
Anticancer Activity
The indole framework is known for its anticancer properties. This compound has been shown to inhibit tubulin polymerization, disrupting cell division in cancer cells. In vitro studies reveal that it can induce apoptosis in various cancer cell lines.
Research Findings:
A recent investigation demonstrated that derivatives of indole compounds exhibit IC50 values ranging from 2 to 11 µmol/L against multiple cancer cell lines (e.g., MCF-7 and A549). These findings suggest that this compound may be a promising candidate for further development in cancer therapy .
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and apoptosis pathways.
- Receptor Modulation : The presence of the trichlorophenyl group enhances its interaction with various receptors implicated in inflammatory responses.
Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research has indicated that indole derivatives, including 2-(2,4,5-trichlorophenyl)-1H-indole-3-carbaldehyde, exhibit antimicrobial properties. A study highlighted the synthesis of various indole derivatives that showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The presence of chlorine atoms in the structure was found to enhance antibacterial efficacy significantly .
Antiparasitic Effects
The compound has been investigated for its protective effects on the intestinal barrier against Toxoplasma gondii infection. In vivo studies demonstrated that certain indole aldehyde derivatives improved gastrointestinal motility and reduced oxidative stress markers in infected mice. This suggests potential therapeutic roles for indole derivatives in treating intestinal diseases caused by parasitic infections .
Anticancer Potential
Indole compounds are known for their anticancer properties. The structural modifications of indoles have led to the development of compounds that inhibit cancer cell proliferation. For instance, the synthesis of indole derivatives has been linked to enhanced activity against various cancer cell lines, indicating that this compound may also possess similar anticancer properties .
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of synthesized indole derivatives against various bacterial strains. Among the tested compounds, those with chlorinated phenyl groups exhibited significantly lower minimum inhibitory concentrations (MICs), highlighting the importance of structural modifications in enhancing biological activity.
Case Study 2: Protective Effects Against Intestinal Pathogens
In a model studying Toxoplasma gondii, derivatives including this compound were shown to improve intestinal barrier function and reduce inflammation markers in infected mice. This research opens avenues for developing new treatments for parasitic infections affecting gut health.
Properties
IUPAC Name |
2-(2,4,5-trichlorophenyl)-1H-indole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl3NO/c16-11-6-13(18)12(17)5-9(11)15-10(7-20)8-3-1-2-4-14(8)19-15/h1-7,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMQYVQCDMZATB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC(=C(C=C3Cl)Cl)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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